KRAS inhibitor-17

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

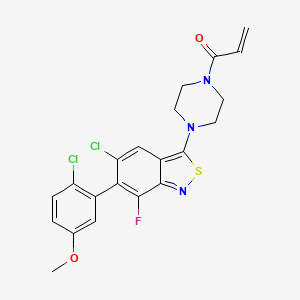

KRAS inhibitor-17 (compound 3-9) is a small-molecule inhibitor targeting the KRAS G12C mutation, a prevalent oncogenic driver in pancreatic, colorectal, and lung cancers. It exhibits an IC50 of 3.37 μM against KRAS G12C and demonstrates downstream p-ERK inhibition in MIA PaCa-2 pancreatic cancer cells (IC50 = 9.25 μM) . However, its efficacy diminishes in A549 lung adenocarcinoma cells (IC50 > 33.3 μM), highlighting cell-type specificity . This compound is categorized as a pan-KRAS inhibitor in some sources, though its primary activity aligns with G12C-specific targeting .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KRAS inhibitor-17 involves multiple steps, including the formation of key intermediates and the final coupling reactions. One common synthetic route includes the following steps:

Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions. These reactions typically involve the use of reagents such as aldehydes, amines, and carboxylic acids under controlled conditions.

Functional Group Modifications: The core structure is then modified to introduce specific functional groups that enhance the binding affinity and selectivity of the compound. This may involve reactions such as halogenation, alkylation, and acylation.

Final Coupling Reactions: The final step involves coupling the modified core structure with other molecular fragments to complete the synthesis of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

KRAS inhibitor-17 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

Substitution: Substitution reactions involve the replacement of specific functional groups with other groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Halogens, alkyl halides, and nucleophiles under various solvent conditions.

Major Products Formed

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound. These derivatives can be further analyzed for their biological activity and potential therapeutic applications .

Scientific Research Applications

KRAS inhibitor-17 has a wide range of scientific research applications, including:

Chemistry: The compound is used as a tool for studying the chemical properties and reactivity of KRAS inhibitors. It is also used in the development of new synthetic methodologies for targeting KRAS.

Biology: In biological research, this compound is used to study the role of KRAS in cell signaling pathways and its impact on cell growth and proliferation. It is also used in the development of new assays for detecting KRAS activity.

Medicine: this compound is a promising candidate for cancer therapy, particularly for cancers driven by KRAS mutations. It is used in preclinical and clinical studies to evaluate its efficacy and safety as a therapeutic agent.

Industry: The compound is used in the pharmaceutical industry for the development of new cancer therapies.

Mechanism of Action

KRAS inhibitor-17 exerts its effects by binding to the KRAS protein and inhibiting its activity. The compound specifically targets the switch regions of KRAS, which are critical for its interaction with downstream signaling molecules. By binding to these regions, this compound prevents the activation of KRAS and its downstream signaling pathways, leading to the inhibition of cell growth and proliferation .

Comparison with Similar Compounds

Comparison with Similar KRAS Inhibitors

Approved KRAS G12C Inhibitors

| Compound | Target | Mechanism | IC50 (KRAS G12C) | Key Cell Line Efficacy | Clinical Status |

|---|---|---|---|---|---|

| KRAS inhibitor-17 | KRAS G12C | Non-covalent | 3.37 μM | MIA PaCa-2: IC50 = 9.25 μM | Preclinical |

| Sotorasib (AMG 510) | KRAS G12C | Covalent (Cys12) | <0.1 μM | NCI-H358: IC50 = 0.06 μM | FDA-approved |

| Adagrasib (MRTX849) | KRAS G12C | Covalent (Cys12) | 0.14 μM | MIA PaCa-2: IC50 = 0.16 μM | FDA-approved |

Key Findings :

- Potency : this compound has a higher IC50 compared to approved covalent inhibitors like sotorasib and adagrasib, indicating lower binding affinity .

- Mechanism : Unlike covalent inhibitors that form irreversible bonds with Cys12, this compound likely binds reversibly to the switch-II pocket (S-IIP), a common allosteric site .

- Cell-Type Variability : Its reduced activity in A549 cells suggests dependency on co-mutations or cellular context, such as differential GTPase-activating protein (GAP) expression (e.g., RGS3), which modulates KRAS-GTP hydrolysis .

Experimental KRAS-Targeting Compounds

P14B

- Target : Binds near α4-α5 helices of KRAS, competing with calmodulin (CaM) .

- Mechanism : Paradoxically increases oncogenic KRAS signaling by enhancing BRAF/CRAF dimerization, leading to CRC cell death via hyperactivation of ERK/AKT pathways .

- Contrast with this compound : While this compound suppresses signaling, P14B exploits oncogenic addiction by overstimulating RAS-MAPK, a unique therapeutic strategy .

G12Si-5

- Target : KRAS G12S mutation.

- Mechanism : Covalently binds to Ser12, inhibiting ERK phosphorylation (IC50 = 1.2 μM in KRAS G12S-mutant cells) .

- Specificity : Highlights the importance of mutation-selective targeting, contrasting with this compound’s G12C focus .

MRTX1133 (Non-covalent KRAS G12D Inhibitor)

- Target : KRAS G12D.

- Mechanism : Occupies the switch-I/II pocket, stabilizing KRAS in an inactive state. Demonstrates IC50 < 0.1 μM in pancreatic models .

- Advantage: Non-covalent binding avoids off-target reactivity, a limitation of covalent inhibitors .

Pan-KRAS Inhibitors

| Compound | Target | Key Feature | Limitations |

|---|---|---|---|

| This compound | G12C + Pan | Dual activity in some assays | Lower potency vs. mutants |

| KRAS inhibitor-14 | Pan-KRAS | Broad-spectrum inhibition | Off-target toxicity risks |

| SOS1-IN-8 | SOS1-KRAS | Disrupts SOS1-KRAS interaction | Limited in vivo data |

Insights :

Biological Activity

KRAS inhibitors, particularly KRAS inhibitor-17, have garnered significant attention in cancer research due to their potential therapeutic effects against KRAS-driven tumors. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in various cancer models, and implications for treatment strategies.

Overview of KRAS and Its Role in Cancer

KRAS is a member of the RAS family of proteins, which play a crucial role in cell signaling pathways that control cell growth and differentiation. Mutations in the KRAS gene are prevalent in various cancers, including pancreatic, colorectal, and lung cancers. These mutations often lead to constitutive activation of KRAS, promoting oncogenic signaling and tumor progression.

This compound functions by selectively binding to mutant forms of the KRAS protein, particularly those with mutations at codon 12 (e.g., G12C, G12D). The binding stabilizes the inactive form of KRAS, preventing it from interacting with downstream effectors such as RAF and PI3K, which are essential for tumor cell proliferation and survival.

Key Mechanisms:

- Inhibition of Nucleotide Exchange : this compound disrupts the nucleotide cycling of KRAS by locking it in an inactive GDP-bound state.

- Disruption of Protein-Protein Interactions : The inhibitor prevents the formation of complexes between KRAS and its effectors, such as CRAF and SOS1.

- Induction of Apoptosis : By inhibiting KRAS signaling, the compound can lead to increased apoptosis in tumor cells.

Efficacy in Preclinical Models

Several studies have evaluated the efficacy of this compound across different cancer cell lines and animal models. The following table summarizes key findings from these studies:

Case Studies

- Lung Cancer Model : In a study involving HEK293 cells expressing various KRAS mutants, treatment with this compound resulted in a significant reduction in cell viability. The IC50 values indicated a more pronounced effect on wild-type KRAS compared to mutant variants, highlighting the selective inhibition mechanism.

- Colorectal Cancer Xenograft : In mouse xenograft models bearing colorectal tumors with KRAS mutations, administration of this compound led to substantial tumor size reduction. This study demonstrated the compound's potential as an effective therapeutic agent against KRAS-driven malignancies.

- Pancreatic Cancer : In MiaPaCa2 cells, known for harboring a G12D mutation in KRAS, treatment with the inhibitor resulted in marked apoptosis and decreased proliferation rates. This suggests that this compound could be beneficial for patients with pancreatic cancer.

Clinical Implications

The promising results from preclinical studies have paved the way for clinical trials assessing the safety and efficacy of this compound in humans. Combination therapies are also being explored to enhance therapeutic outcomes by targeting additional pathways involved in tumor growth.

Ongoing Clinical Trials

- Combination with EGFR Inhibitors : Preliminary data suggest that combining KRAS inhibitors with EGFR-targeted therapies may overcome resistance mechanisms observed in colorectal cancer.

- Phase I Trials : Several phase I trials are underway to evaluate the safety profile and optimal dosing regimens for patients with advanced solid tumors harboring KRAS mutations.

Q & A

Basic Research Questions

Q. What experimental models are most appropriate for evaluating the efficacy of KRAS inhibitor-17 in vitro?

- Methodological Answer : Prioritize cell lines harboring KRAS G12C mutations, such as MIA PaCa-2 (pancreatic cancer), given its IC50 of 9.25 μM for p-ERK inhibition . Use A549 (lung adenocarcinoma) as a negative control (IC50 >33.3 μM) to assess mutation-specific selectivity. Validate target engagement via Western blot for phosphorylated ERK (p-ERK) and compare with KRAS wild-type cell lines. Include dose-response curves and calculate Hill coefficients to confirm binding kinetics .

Q. How should researchers validate the specificity of this compound for the G12C mutant?

- Methodological Answer : Conduct competitive binding assays using recombinant KRAS proteins (wild-type vs. G12C mutant). Employ biophysical techniques like surface plasmon resonance (SPR) to measure binding affinity (KD). Pair this with cellular thermal shift assays (CETSA) to confirm target engagement in live cells . Cross-validate with siRNA-mediated KRAS knockdown to distinguish on-target vs. off-target effects .

Q. What statistical approaches are recommended for analyzing dose-response data from this compound studies?

- Methodological Answer : Use nonlinear regression models (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate IC50 values. Report 95% confidence intervals and perform outlier detection (e.g., Grubbs’ test). For heterogeneous responses (e.g., A549 vs. MIA PaCa-2), apply ANOVA with post-hoc Tukey tests to assess significance .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound activity across different cell lines (e.g., MIA PaCa-2 vs. A549)?

- Methodological Answer : Investigate co-occurring mutations (e.g., TP53, CDKN2A) using whole-exome sequencing of cell lines. Assess compensatory pathways (e.g., PI3K/AKT, Wnt/β-catenin) via phosphoproteomics. For A549’s resistance (IC50 >33.3 μM), test combination therapies with MEK or ERK inhibitors to bypass KRAS dependency .

Q. What experimental strategies can elucidate mechanisms of acquired resistance to this compound?

- Methodological Answer : Generate resistant cell lines via chronic exposure to sublethal doses of this compound. Perform RNA-seq to identify upregulated bypass pathways (e.g., EGFR, MET). Validate findings with CRISPR-Cas9 knockout screens or small-molecule inhibitors targeting candidate resistance drivers . Include longitudinal sampling in xenograft models to track clonal evolution .

Q. How should researchers design studies to assess the tumor microenvironment’s impact on this compound efficacy?

- Methodological Answer : Use 3D co-culture systems with cancer-associated fibroblasts (CAFs) and immune cells (e.g., T cells, macrophages). Measure cytokine secretion (e.g., IL-6, TGF-β) via multiplex ELISA. In vivo, employ syngeneic mouse models with KRAS G12C mutations and analyze tumor-infiltrating lymphocytes (TILs) by flow cytometry .

Q. Key Considerations for Reproducibility

- Experimental Documentation : Follow Beilstein Journal guidelines: report synthesis protocols for this compound analogs, NMR/HPLC purity data, and store raw data in FAIR-compliant repositories .

- Negative Controls : Include DMSO vehicle controls and KRAS wild-type cell lines in all assays.

- Ethical Compliance : Disclose conflicts of interest and adhere to institutional biosafety protocols for in vivo work .

Properties

Molecular Formula |

C21H18Cl2FN3O2S |

|---|---|

Molecular Weight |

466.4 g/mol |

IUPAC Name |

1-[4-[5-chloro-6-(2-chloro-5-methoxyphenyl)-7-fluoro-2,1-benzothiazol-3-yl]piperazin-1-yl]prop-2-en-1-one |

InChI |

InChI=1S/C21H18Cl2FN3O2S/c1-3-17(28)26-6-8-27(9-7-26)21-14-11-16(23)18(19(24)20(14)25-30-21)13-10-12(29-2)4-5-15(13)22/h3-5,10-11H,1,6-9H2,2H3 |

InChI Key |

UPTMOORQEKJHRA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)Cl)C2=C(C3=NSC(=C3C=C2Cl)N4CCN(CC4)C(=O)C=C)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.